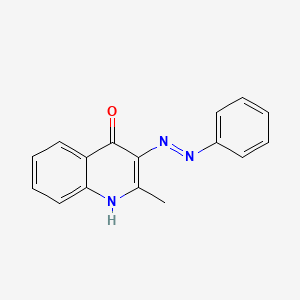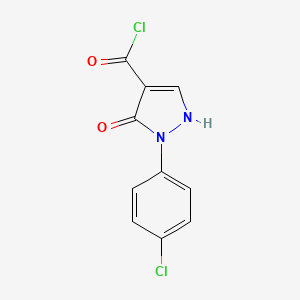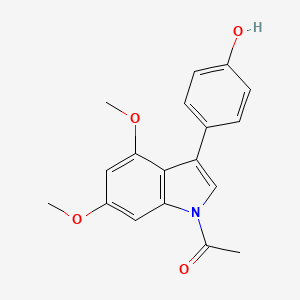![molecular formula C17H17BBrNO2 B14210183 Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide CAS No. 784146-24-3](/img/structure/B14210183.png)
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is a chemical compound with the molecular formula C₁₇H₁₇BNO₂·Br. This compound is part of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of boron in its structure makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
化学反应分析
Types of Reactions
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
科学研究应用
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide involves its interaction with specific molecular targets and pathways. The boron atom in its structure plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules .
相似化合物的比较
Similar Compounds
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methoxy-, bromide: Similar in structure but with a methoxy group instead of a methyl group.
N-butyl-quinolinium bis(trifluoromethylsulfonyl)imide: A quinolinium-based ionic liquid with different anionic and cationic components.
Uniqueness
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in various chemical reactions and industrial applications.
属性
CAS 编号 |
784146-24-3 |
|---|---|
分子式 |
C17H17BBrNO2 |
分子量 |
358.0 g/mol |
IUPAC 名称 |
[2-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-8-9-17-14(11-13)6-4-10-19(17)12-15-5-2-3-7-16(15)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
FJNPOTBRPCBUMV-UHFFFAOYSA-M |
规范 SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)

![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)

![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)


![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
